![molecular formula C4H8N2OS2 B14656661 S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate is an organosulfur compound with a unique structure that includes both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate can be achieved through several methods. One common approach involves the reaction of methyl isothiocyanate with methylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various alkylated or acylated derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline: A conjugated imine with similar sulfur and nitrogen coordination properties.
N,N-dimethyl-2-propanamine: An amine with comparable structural features but different reactivity.
N-propyl-1-propanamine: Another amine with similar properties but distinct applications.
Uniqueness
S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate stands out due to its unique combination of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C4H8N2OS2 |
|---|---|
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate |
InChI |
InChI=1S/C4H8N2OS2/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7) |
Clé InChI |
XOYLYBLZZHDQIJ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC(=O)SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


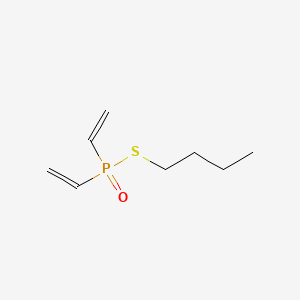
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)


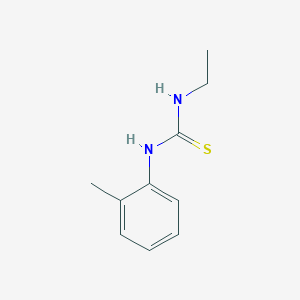
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)

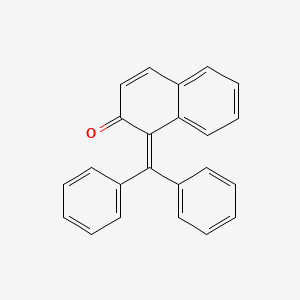

![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
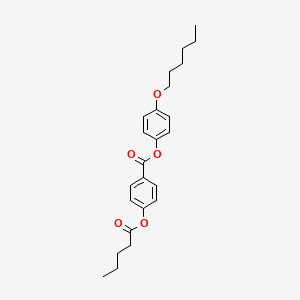
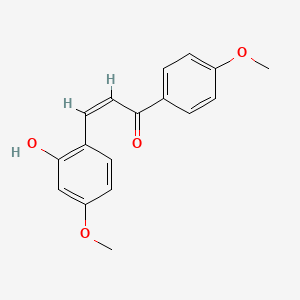
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
